molecular formula C5H7NaO2S B2565005 10.14272/Khfmoufauhohjo-uhfffaoysa-M.1 CAS No. 2413074-44-7

10.14272/Khfmoufauhohjo-uhfffaoysa-M.1

Cat. No. B2565005
CAS RN: 2413074-44-7
M. Wt: 154.16
InChI Key: KHFMOUFAUHOHJO-UHFFFAOYSA-M
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Description

  • Molecular Weight : 154.16 g/mol

Scientific Research Applications

p-Toluenesulfonic Acid

p-Toluenesulfonic acid is an acid catalyst frequently used in nonpolar media. It is effective in carbonyl protection-deprotection, selective cleaving of N-Boc and other amine protecting groups, and superior for enol ether and acetate preparation. It is also used in esterifications, dehydrations, isomerizations, and rearrangements (Hamilton, Haas, & Le Huérou, 2006).

Potassium Hydroxide–Hexamethylphosphoric Triamide

This compound is strongly basic and is used for esterification of hindered acids and additions to alkynes. It is also involved in ketone oxidations (Abdel-Magid, 2001).

Potassium Hydride–sec-Butyllithium–N,N,N′,N′‐Tetramethylethylenediamine

This reagent is used for α,β-dideprotonation of γ,δ-unsaturated ketones and their analogs, producing dianions, d5-synthons, which react with electrophiles exclusively at the δ-position (Castro & Gawley, 2001).

5‐tert‐Butyl‐2‐hydroxy‐1,4‐benzoquinone

Used as a model compound of the cofactor TPD (topaquinone), this reagent is a catalyst for aerobic oxidation reactions (benzylic primary amine to imine) and an inhibitor of TPD-dependent oxidases (Yamamoto, 2014).

Hydrogen Fluoride–Antimony(V) Fluoride

This strong liquid superacid system is used as a catalyst for Friedel–Crafts reactions, isomerization, polymerization, and other acid-related chemistry. It is efficient for the preparation of carbocations and onium ions and their salts (Olah, Prakash, Wang, & Li, 2001).

2,5-Dimethoxytetrahydrofuran

This reagent, with 1,4-butanedial equivalents, is useful for constructing heterocycles. The methoxy derivative is more commonly used (Husson, Royer, Rochais, & Dallemagne, 2012).

properties

IUPAC Name

sodium;bicyclo[1.1.1]pentane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S.Na/c6-8(7)5-1-4(2-5)3-5;/h4H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFMOUFAUHOHJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium bicyclo[1.1.1]pentane-1-sulfinate

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